
2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C20H18BrN3O5S2 and its molecular weight is 524.4. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzyme Inhibitory Potential
- Research has shown that certain sulfonamides with benzodioxane and acetamide moieties, similar in structure to the compound , exhibit substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase. These findings are supported by both in vitro and in silico studies (Abbasi et al., 2019).
Antimicrobial and Antienzymatic Activity
- A study on derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, similar to the compound of interest, reported good inhibitory activity against certain strains of gram-negative bacteria and low potential against lipoxygenase (LOX) enzyme. This research is significant for understanding the antimicrobial and antienzymatic potential of these compounds (Nafeesa et al., 2017).
Photodynamic Therapy Application
- In another study, the compound's derivatives were found to have properties suitable for photodynamic therapy, particularly for cancer treatment. This is due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms (Pişkin et al., 2020).
Anticonvulsant Agents
- The compound has been studied in the context of anticonvulsant activity. New derivatives were synthesized and tested in vivo, showing moderate anticonvulsant activity. These findings are crucial for developing new therapeutic agents for seizure disorders (Severina et al., 2020).
Anticancer Activity
- Some derivatives of this compound demonstrated anticancer activity against various human cancer cell lines, including breast adenocarcinoma and cervical carcinoma, suggesting potential use in cancer therapy (Zyabrev et al., 2022).
Antitumor and Antiviral Activities
- New derivatives were synthesized and evaluated for antitumor and antiviral activities. Select compounds showed selective inhibition of leukemia cell lines and activity against specific virus strains, highlighting their potential in treating cancer and viral infections (Havrylyuk et al., 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide' involves the synthesis of the intermediate compounds, which are then coupled to form the final product. The key steps in the synthesis pathway include the synthesis of the pyrimidine intermediate, the sulfonamide intermediate, and the final coupling reaction.", "Starting Materials": [ "4-bromobenzenesulfonyl chloride", "2-thiouracil", "3-methoxybenzylamine", "acetic anhydride", "triethylamine", "sodium bicarbonate", "N,N-dimethylformamide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 5-(4-bromophenylsulfonyl)-2-thiouracil by reacting 4-bromobenzenesulfonyl chloride with 2-thiouracil in the presence of triethylamine and N,N-dimethylformamide.", "Step 2: Synthesis of 5-(4-bromophenylsulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol by reacting 5-(4-bromophenylsulfonyl)-2-thiouracil with sodium bicarbonate in water.", "Step 3: Synthesis of 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide by reacting 5-(4-bromophenylsulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol with 3-methoxybenzylamine and acetic anhydride in the presence of triethylamine and ethyl acetate." ] } | |
Número CAS |
899548-36-8 |
Fórmula molecular |
C20H18BrN3O5S2 |
Peso molecular |
524.4 |
Nombre IUPAC |
2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C20H18BrN3O5S2/c1-29-15-4-2-3-13(9-15)10-22-18(25)12-30-20-23-11-17(19(26)24-20)31(27,28)16-7-5-14(21)6-8-16/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,24,26) |
Clave InChI |
MVZBVRLRNMPWSA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



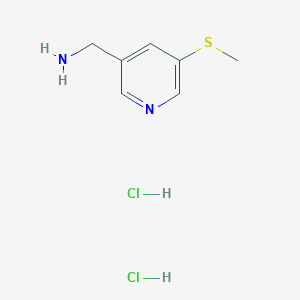
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2422181.png)
![ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2422182.png)
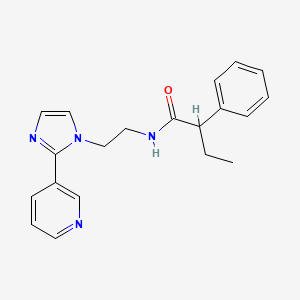
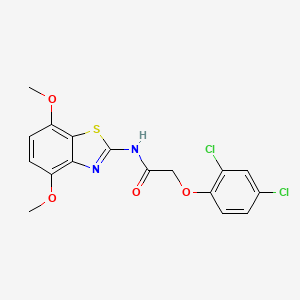
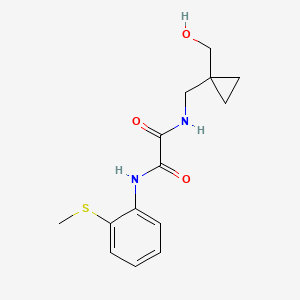
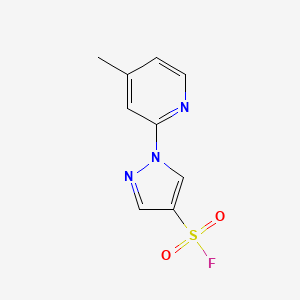
![N-(4-(furan-2-yl)thiazol-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2422192.png)
![[1-Methyl-5-(3-methylbutoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2422193.png)
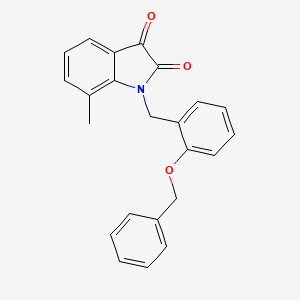
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2422199.png)

